

An In-Depth Technical Guide to 4-Chloro-2-ethylaniline

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Compound of Interest

Compound Name: 4-Chloro-2-ethylaniline

Cat. No.: B151697

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Introduction

4-Chloro-2-ethylaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its unique structural features, including a chlorine atom and an ethyl group on the aniline ring, make it a versatile building block in the development of agrochemicals, pharmaceuticals, and dyes.^[1] This technical guide provides a comprehensive overview of **4-Chloro-2-ethylaniline**, including its chemical identity, physicochemical properties, synthesis, analytical methods, and a proposed metabolic pathway.

Chemical Identity

The nomenclature and key identifiers for **4-Chloro-2-ethylaniline** are summarized below.

IUPAC Name: **4-chloro-2-ethylaniline**^[2]

Synonyms: A comprehensive list of synonyms for **4-Chloro-2-ethylaniline** is provided in the table below for easy reference.

Synonym	Reference
2-Ethyl-4-chloroaniline	[2]
Benzenamine, 4-chloro-2-ethyl-	[2]
(4-Chloro-2-ethylphenyl)amine	[2]
ANILINE, 4-CHLORO-2-ETHYL-	[2]
4-chloro-2-ethyl-aniline	[2]

CAS Number: 30273-39-3[\[1\]](#)[\[2\]](#)

Molecular Formula: C₈H₁₀ClN[\[1\]](#)[\[2\]](#)

Molecular Weight: 155.62 g/mol [\[1\]](#)[\[2\]](#)

Physicochemical Properties

A summary of the key physical and chemical properties of **4-Chloro-2-ethylaniline** is presented in the following table.

Property	Value	Reference
Physical State	Not explicitly stated, likely liquid or low melting solid	
Boiling Point	Approximately 249.9 °C	[1]
Flash Point	104.9 °C	[1]
Molecular Weight	155.62 g/mol	[1] [2]
XLogP3-AA	2.7	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	1	[2]
Exact Mass	155.0501770 Da	[2]
Monoisotopic Mass	155.0501770 Da	[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-Chloro-2-ethylaniline** are provided below.

Synthesis of 4-Chloro-2-ethylaniline by Reduction of 4-Chloro-2-ethyl-1-nitrobenzene

A common and effective method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. The following is a general protocol for the reduction of 4-chloro-2-ethyl-1-nitrobenzene to **4-chloro-2-ethylaniline** using a metal in an acidic medium, a widely used method for this type of transformation.

Materials:

- 4-chloro-2-ethyl-1-nitrobenzene

- Tin (Sn) powder
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH) solution (e.g., 12 M)
- Diethyl ether or other suitable organic solvent
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-ethyl-1-nitrobenzene and tin powder.
- Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require cooling to control the temperature.
- Once the initial reaction subsides, heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.
- Slowly and carefully add a concentrated solution of sodium hydroxide to the cooled mixture to neutralize the excess acid and to precipitate tin salts. The mixture should be strongly

basic.

- Transfer the basic mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery of the product.
- Combine the organic extracts and wash them with brine (saturated NaCl solution).
- Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
- Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude **4-Chloro-2-ethylaniline**.
- The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Analytical Methods

Accurate and reliable analytical methods are essential for the quality control and characterization of **4-Chloro-2-ethylaniline**. Below are protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This method is adapted from a general procedure for the analysis of chloroanilines.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Phosphoric acid or Formic acid (for mobile phase modification)
- **4-Chloro-2-ethylaniline** standard

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized for the specific column and system. For Mass Spectrometry detection, a volatile buffer like formic acid should be used instead of phosphoric acid.^[3] A common mobile phase for chloroanilines consists of a buffer and acetonitrile. For example, a buffer can be prepared by adding 2 mL of triethylamine to 1000 mL of water and adjusting the pH to 3.0 with orthophosphoric acid. This buffer is then mixed with acetonitrile in a 70:30 (v/v) ratio.
- Standard Solution Preparation: Prepare a stock solution of **4-Chloro-2-ethylaniline** in the mobile phase or a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
- Sample Preparation: Dissolve the sample containing **4-Chloro-2-ethylaniline** in the mobile phase to a concentration that falls within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Detection: UV at an appropriate wavelength (e.g., 220 nm)
 - Temperature: 25 °C
- Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The concentration of **4-Chloro-2-ethylaniline** in the sample can be determined by comparing its peak area to the calibration curve.

This protocol is based on general methods for the analysis of chloroaniline compounds in various matrices.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for amine analysis (e.g., DB-35MS or similar)

Reagents:

- Helium (carrier gas)
- **4-Chloro-2-ethylaniline** standard
- Suitable solvent for sample and standard preparation (e.g., toluene, methylene chloride)

Procedure:

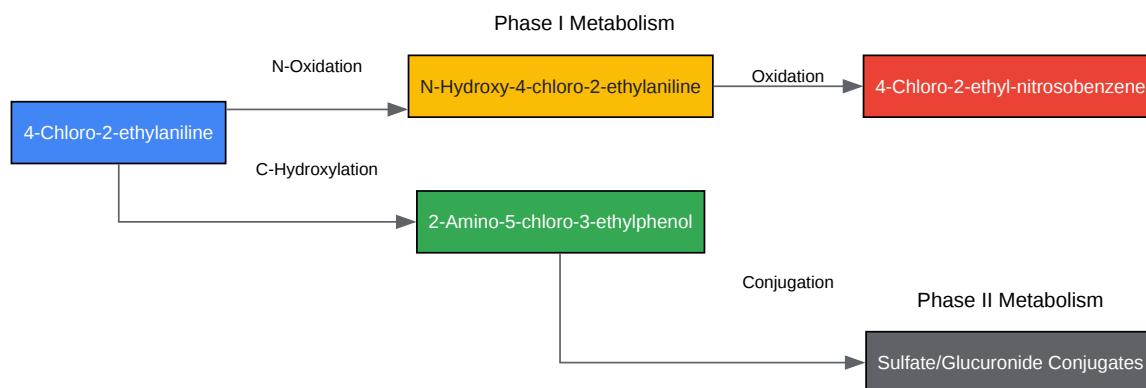
- Standard Solution Preparation: Prepare a stock solution of **4-Chloro-2-ethylaniline** in a suitable solvent. From the stock solution, prepare a series of calibration standards.
- Sample Preparation: The sample preparation will depend on the matrix. For a liquid sample, a liquid-liquid extraction with a solvent like methylene chloride at a basic pH (e.g., pH 11) may be necessary. The extract is then concentrated. For solid samples, a suitable extraction method should be employed.
- GC-MS Conditions:
 - Injector Temperature: Set to an appropriate temperature to ensure volatilization without degradation (e.g., 250 °C).
 - Oven Temperature Program: A temperature program should be developed to achieve good separation of the analyte from other components. An example program could be: start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
 - Carrier Gas: Helium at a constant flow rate.

- MS Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.
- Analysis: Inject the standards to create a calibration curve. Inject the prepared sample. The identification of **4-Chloro-2-ethylaniline** is confirmed by its retention time and the presence of characteristic ions in the mass spectrum. Quantification is performed using the calibration curve.

Proposed Metabolic Pathway

While the specific metabolic pathway of **4-Chloro-2-ethylaniline** has not been extensively studied, a plausible pathway can be proposed based on the known metabolism of similar compounds, such as 4-chloroaniline. The primary metabolic transformations are expected to involve N-oxidation and C-hydroxylation.

The proposed metabolic pathway is illustrated in the diagram below.



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